N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-4-8-17(22-12-3-13-29(22,26)27)14-19(15)21-20(23)11-7-16-5-9-18(10-6-16)28(2,24)25/h4-6,8-10,14H,3,7,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVNXZGGEVUVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidoisothiazolidinyl ring and the introduction of the methylsulfonylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been investigated for its potential as a therapeutic agent. Key findings include:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound demonstrates inhibitory effects on CDK2, disrupting cell cycle progression and potentially leading to apoptosis in cancer cells. This mechanism positions it as a candidate for cancer treatment .
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, making it useful in developing anti-inflammatory drugs.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in creating more complex structures, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical modifications to yield new compounds with desired properties .
Biological Studies
The biological activity of this compound has been explored in several studies:
- Enzyme Interaction Studies : The compound's interaction with various enzymes has been documented, indicating potential applications in enzyme inhibition research.
- Cell Proliferation Studies : In vitro studies have shown that it can significantly reduce the proliferation of certain cancer cell lines by inducing cell cycle arrest .
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) Aromatic Substituents
- Compound 5 () : Features a dichlorophenyl group and a pyrazol-5-yl substituent. The electron-withdrawing chlorine atoms may enhance lipophilicity and membrane permeability compared to the methylsulfonyl group in the target compound .
- Compound 50 (): Contains a chlorobenzoyl-indole core.
- N-(2-(1H-Indol-3-yl)ethyl) Derivative () : Incorporates a fluorobiphenyl group. The fluorine atom and biphenyl system may improve metabolic stability but reduce solubility compared to the methylsulfonylphenyl group in the target compound .
(b) Sulfonamide/Sulfone Groups
- Compound 3 (): Includes a 2,5-dimethoxyphenyl group and a fluorophenyl diazenyl moiety.
- Compound in : Features a 3-chloropropanamide group with a sulfonamide linkage.
Data Table: Key Attributes of Compared Compounds
Discussion of Structural Impact on Properties
- Solubility : The methylsulfonyl group in the target compound likely improves water solubility compared to dichlorophenyl or fluorobiphenyl analogs .
- Stability : The isothiazolidin dioxide ring may confer resistance to oxidative metabolism compared to thiophen or pyrazole systems .
- Binding Affinity : Sulfone and sulfonamide groups enhance interactions with polar residues in enzyme active sites, as seen in COX inhibitors and kinase-targeting drugs .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a dioxidoisothiazolidin moiety, which is significant for its biological activity. The presence of a methylsulfonyl group further enhances its pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 334.38 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dioxidoisothiazolidin Group : This involves reacting a precursor compound with sulfur dioxide and an oxidizing agent.
- Amide Coupling : The benzamide core is introduced through an amide coupling reaction using coupling agents like EDCI.
- Methylsulfonyl Introduction : The methylsulfonyl group is added via sulfonylation reactions.
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity. Specifically, it has shown effectiveness against various strains of bacteria, including:
- Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory Effects
Research has demonstrated that the compound also possesses anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. The selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The proposed mechanism involves the inhibition of specific enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2, the compound may disrupt cell proliferation, thus exhibiting potential anti-cancer effects.
Table of Biological Activities
Case Study Highlights
- Antibacterial Activity : In a study assessing various derivatives, this compound demonstrated up to 97% growth inhibition against MRSA strains at therapeutic doses .
- COX Inhibition : Compounds structurally similar to this one were reported to have IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating strong potential for anti-inflammatory applications .
- Cytotoxicity Assessment : Safety evaluations showed that the active compounds had higher cytotoxic thresholds than their therapeutic doses, suggesting a favorable safety margin for use in human cells.
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Amide Coupling : Reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with 3-(4-(methylsulfonyl)phenyl)propanoic acid using coupling agents like HBTU or EDCI in the presence of a base (e.g., triethylamine) .
Functional Group Protection : Protection of the isothiazolidine dioxide moiety during synthesis to prevent undesired side reactions .
- Key Conditions :
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
- Temperature: Room temperature for coupling; reflux for cyclization steps.
- Purification: Column chromatography or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the methylsulfonyl group shows distinct deshielded protons at δ 3.0–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm and ~1150 cm confirm sulfonyl (S=O) stretching .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Target-specific assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental observations?
- Methodological Answer :
- Computational Adjustments : Use COSMO-RS solvation models to account for solvent–solute interactions neglected in initial predictions .
- Experimental Validation : Perform phase-solubility studies in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to map pH-dependent solubility .
- Example : A study on analogous sulfonamide compounds showed discrepancies resolved by adjusting dielectric constant parameters in simulations .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances mixing efficiency and heat transfer, reducing side reactions (e.g., epimerization) .
- Catalyst Screening : Test palladium/copper catalysts for coupling steps to improve turnover numbers.
- In-Line Analytics : Implement HPLC or FTIR for real-time monitoring of reaction progression .
Q. How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Transcriptomic Profiling : RNA-seq analysis of treated macrophages to identify downregulated pro-inflammatory pathways (e.g., NF-κB) .
- Molecular Dynamics (MD) Simulations : Model interactions with COX-2 or NLRP3 inflammasome to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
